molecular formula C21H27NO3 B11580740 N-cyclohexyl-5-[(4-propylphenoxy)methyl]furan-2-carboxamide

N-cyclohexyl-5-[(4-propylphenoxy)methyl]furan-2-carboxamide

Cat. No.: B11580740
M. Wt: 341.4 g/mol
InChI Key: NQZGZNZJODNLND-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-[(4-propylphenoxy)methyl]furan-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a furan ring, a cyclohexyl group, and a propylphenoxy moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-[(4-propylphenoxy)methyl]furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, the introduction of the cyclohexyl group, and the attachment of the propylphenoxy moiety. Common synthetic routes may involve:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: This step may involve the use of cyclohexylamine in a nucleophilic substitution reaction.

    Attachment of the Propylphenoxy Moiety: This can be done through etherification reactions using appropriate phenol and alkyl halide derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-[(4-propylphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carboxamide group may produce cyclohexylamine derivatives.

Scientific Research Applications

N-cyclohexyl-5-[(4-propylphenoxy)methyl]furan-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-[(4-propylphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and phenoxy moiety may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
  • N-cyclohexyl-5-[(4-ethylphenoxy)methyl]furan-2-carboxamide
  • N-cyclohexyl-5-[(4-butylphenoxy)methyl]furan-2-carboxamide

Uniqueness

N-cyclohexyl-5-[(4-propylphenoxy)methyl]furan-2-carboxamide stands out due to its specific propylphenoxy moiety, which may confer unique chemical and biological properties compared to its analogs

Properties

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

N-cyclohexyl-5-[(4-propylphenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C21H27NO3/c1-2-6-16-9-11-18(12-10-16)24-15-19-13-14-20(25-19)21(23)22-17-7-4-3-5-8-17/h9-14,17H,2-8,15H2,1H3,(H,22,23)

InChI Key

NQZGZNZJODNLND-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3CCCCC3

Origin of Product

United States

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